![molecular formula C16H19ClN2O2 B14687241 4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate CAS No. 31510-51-7](/img/structure/B14687241.png)
4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate is a chemical compound that belongs to the class of 4-aminoquinolines. This compound is known for its potential applications in various fields, including medicinal chemistry, due to its unique structural properties. The presence of the 7-chloroquinoline moiety is particularly significant as it is a common feature in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This reaction is followed by the treatment of the intermediates with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents like ethanol and the application of heat under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization from solvents like ethylene dichloride or ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a key reaction in its synthesis, where the chlorine atom on the quinoline ring is replaced by an amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Formation of Schiff Bases: The compound can react with aldehydes to form Schiff bases, which are important intermediates in the synthesis of various derivatives.
Common Reagents and Conditions
Solvents: Ethanol, ethylene dichloride, ethyl acetate.
Reagents: 4,7-dichloroquinoline, α,ω-diaminoalkanes, substituted aromatic/heteroaromatic aldehydes
Conditions: Reflux, ultrasonic irradiation for certain reactions.
Major Products
The major products formed from these reactions include various derivatives of 7-chloro-4-aminoquinoline, which have been shown to possess significant biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate involves the suppression of E2F1, a transcription factor that regulates cell cycle progression . By inhibiting E2F1, the compound prevents cell growth and promotes differentiation, making it a potential candidate for cancer therapy . Additionally, its antimalarial activity is linked to the inhibition of heme crystallization in the malaria parasite .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar 4-aminoquinoline structure.
Hydroxychloroquine: Another antimalarial and anti-inflammatory drug with a hydroxyl group added to the structure.
Tebuquine: A biaryl analogue of 4-aminoquinoline, known for its higher activity compared to chloroquine.
Uniqueness
4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate stands out due to its specific structural modifications, which enhance its biological activity and reduce potential side effects compared to other similar compounds . Its ability to form Schiff bases and other derivatives further expands its utility in medicinal chemistry .
Properties
CAS No. |
31510-51-7 |
|---|---|
Molecular Formula |
C16H19ClN2O2 |
Molecular Weight |
306.79 g/mol |
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]pentyl acetate |
InChI |
InChI=1S/C16H19ClN2O2/c1-11(4-3-9-21-12(2)20)19-15-7-8-18-16-10-13(17)5-6-14(15)16/h5-8,10-11H,3-4,9H2,1-2H3,(H,18,19) |
InChI Key |
GPAXMNGNOCBZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOC(=O)C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


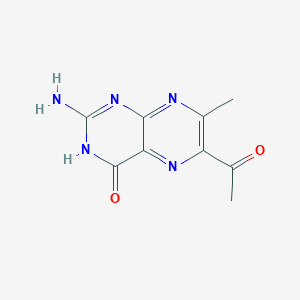
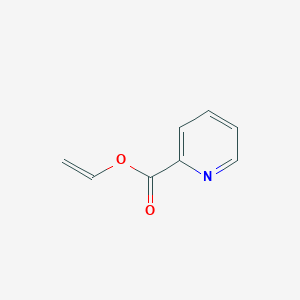
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
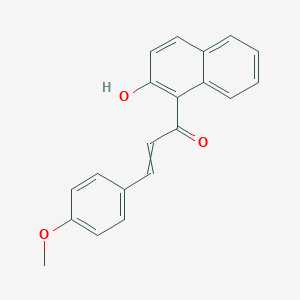

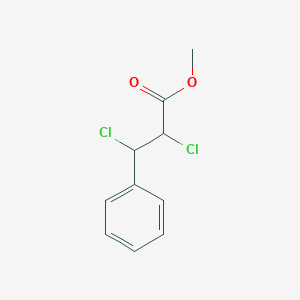
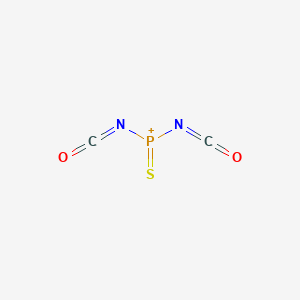

![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)



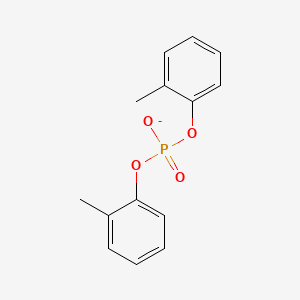
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
